(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

Catalog No.
S945865
CAS No.
167223-43-0
M.F
C7H16ClNO2
M. Wt
181.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochlo...

CAS Number

167223-43-0

Product Name

(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

IUPAC Name

methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1

InChI Key

HRTQWUHFSXVRPY-JEDNCBNOSA-N

SMILES

CC(C)(C)C(C(=O)OC)N.Cl

(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chiral compound with the molecular formula C7H16ClNO2. This compound serves as a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and pharmaceuticals. Its high purity and stability make it an essential reagent in various chemical research applications. The compound is characterized by its specific three-dimensional arrangement, which cannot be superimposed on its mirror image, a property that enhances its utility in asymmetric synthesis .

  • Oxidation: The amino group can be oxidized to form oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives. Reagents such as acyl chlorides and anhydrides are typically used for these reactions.

Major Products Formed

  • Oxidation: Formation of oximes or nitriles.
  • Reduction: Formation of alcohols.
  • Substitution: Formation of amides and other derivatives.

The biological activity of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is linked to its interactions with specific molecular targets, such as enzymes and receptors. It can function as a substrate or inhibitor, influencing various biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling. This potential has led to investigations into its use for developing new pharmaceuticals aimed at treating neurological disorders .

The synthesis of (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of (R)-2-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester. Purification methods such as recrystallization or chromatography are employed to obtain the desired product.

In industrial settings, large-scale production may utilize continuous flow reactors that allow for precise control over reaction conditions, maximizing yield and purity. Advanced purification techniques are also common to meet industry standards .

(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has diverse applications across several fields:

  • Chemistry: Acts as a chiral building block in synthesizing complex organic molecules.
  • Biology: Used in studying enzyme-substrate interactions and protein-ligand binding.
  • Medicine: Investigated for potential use in developing new pharmaceuticals, particularly for neurological disorders.
  • Industry: Employed in producing fine chemicals and specialty materials .

Research on (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has focused on its interactions with various biological targets. These studies often involve assessing its efficacy as an enzyme substrate or inhibitor and evaluating how it modulates biochemical pathways related to neurotransmitter synthesis and signaling. Such investigations are vital for understanding its potential therapeutic applications .

Several compounds share structural similarities with (R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3,3-dimethylbutanoateC7H15NO2Non-chiral; lacks the hydrochloride salt form
tert-Butyl (R)-2-amino-3,3-dimethylbutanoateC10H21NO2Larger tert-butyl group; different steric properties
2-Amino-3-methylbutanoic acid methyl esterC6H13NO2Simpler structure; less steric hindrance

Uniqueness

(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride stands out due to its chiral nature and specific applications in asymmetric synthesis and medicinal chemistry. Its ability to act selectively on biological targets further enhances its significance compared to similar compounds .

Dates

Modify: 2023-08-15

Explore Compound Types